

A Comparative Analysis of Lornoxicam Pharmacokinetics Across Species

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Compound of Interest		
Compound Name:	Lornoxicam-d4	
Cat. No.:	B565427	Get Quote

This guide provides a detailed comparison of the pharmacokinetic profiles of Lornoxicam, a non-steroidal anti-inflammatory drug (NSAID), in various species. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of the species-specific disposition of this potent analgesic and anti-inflammatory agent.

Pharmacokinetic Data Summary

The following table summarizes the key pharmacokinetic parameters of Lornoxicam observed in humans and rabbits. Despite extensive literature searches, specific pharmacokinetic data (Cmax, Tmax, AUC) for rats and dogs were not readily available in the reviewed publications. One study in Sprague-Dawley rats did note a sex-dependent difference in elimination, with the terminal half-life in female rats being approximately twice that of males, leading to higher overall exposure in females[1][2]. For canines, available literature primarily focuses on the toxicological effects of Lornoxicam rather than its pharmacokinetic profile.



Parameter	Human	Rabbit
Dose	4 mg (Oral)	0.4 mg/kg (IM)
Cmax (Maximum Plasma Concentration)	280 μg/L	0.463 μg/mL
Tmax (Time to Cmax)	2.5 hours	1.512 hours
AUC (Area Under the Curve)	Proportional to dose	Not explicitly stated
t½ (Elimination Half-life)	3-5 hours[3][4]	2.283 hours
Bioavailability	~90-100% (Oral)	99.79% (IM)
Protein Binding	~99%[5]	Not explicitly stated

Experimental Protocols

The data presented in this guide are derived from studies employing rigorous experimental designs to accurately characterize the pharmacokinetics of Lornoxicam. Below are detailed methodologies representative of those cited.

Human Pharmacokinetic Studies

- Study Design: Clinical phase I studies have been conducted in healthy human volunteers[4]
 [6]. Typically, these are open-label, crossover, or parallel-group studies.
- Drug Administration: Lornoxicam has been administered orally as a solution or in tablet form, and also intravenously[4][6]. For oral administration, doses are typically taken with a standardized volume of water after a period of fasting.
- Sample Collection: Blood samples are collected at predetermined time points before and after drug administration. Serial blood samples are usually drawn over a 24-hour period.
 Plasma is separated by centrifugation and stored at low temperatures (e.g., -20°C) until analysis.
- Analytical Method: Lornoxicam concentrations in plasma are quantified using validated highperformance liquid chromatography (HPLC) methods with UV detection or liquid



chromatography-tandem mass spectrometry (LC-MS/MS) for higher sensitivity[7]. These methods are validated for linearity, accuracy, precision, and specificity.

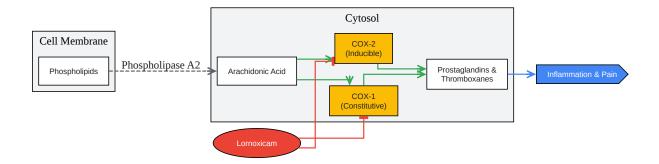
Animal Pharmacokinetic Studies (Rabbit Model)

- Animal Model: Studies in rabbits have utilized healthy adult animals of a specified strain and weight range. Animals are typically acclimatized to laboratory conditions before the experiment.
- Drug Administration: Lornoxicam has been administered intravenously (IV) and intramuscularly (IM) to assess its pharmacokinetic profile.
- Sample Collection: Blood samples are collected from a suitable vein (e.g., marginal ear vein) at various time points post-administration. Plasma is harvested and stored frozen until analysis.
- Analytical Method: Similar to human studies, HPLC with UV detection is a common method for the determination of Lornoxicam concentrations in rabbit plasma. The method is validated to ensure reliable and accurate measurements.

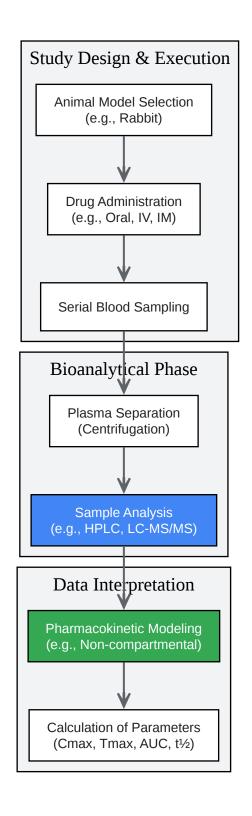
Mandatory Visualizations Signaling Pathway of Lornoxicam

Lornoxicam, like other NSAIDs, exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.









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